2,6-Dicyclohexylphenol

Formulation Science Polymer Additives Physical Chemistry

Select 2,6-Dicyclohexylphenol for high-temperature polyolefin stabilization where conventional antioxidants fail. Its solid physical form (MP 62–63.5 °C) enables masterbatch incorporation, while low vapor pressure prevents evaporative loss during processing—a critical advantage over BHT (vp ~0.01 mmHg). As a documented Propofol structural analogue, it also serves medicinal chemistry SAR studies. Note: classified as not readily biodegradable with moderate bioconcentration potential; ideal for durable goods or geotextiles. Verify TSCA R&D exemption applicability before US import.

Molecular Formula C18H26O
Molecular Weight 258.4 g/mol
CAS No. 4821-19-6
Cat. No. B127085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dicyclohexylphenol
CAS4821-19-6
Molecular FormulaC18H26O
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O
InChIInChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15,19H,1-6,8-11H2
InChIKeyAUEZNTKYSSUTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dicyclohexylphenol (CAS 4821-19-6): Sterically Hindered Phenolic Antioxidant for Isotactic Polypropylene and Propofol Analogue Research


2,6-Dicyclohexylphenol (CAS 4821-19-6) is a sterically hindered phenolic compound characterized by two cyclohexyl substituents at the ortho positions of its phenol ring, which impart distinct steric and electronic properties [1]. It is primarily recognized for its function as a synthetic antioxidant, a role that has been specifically documented in the stabilization of isotactic polypropylene [2]. Furthermore, its structural classification as a 2,6-dialkylphenol establishes it as a notable analogue of the general anesthetic Propofol [3].

Procurement Risk in Substituting 2,6-Dicyclohexylphenol with Generic 2,6-Dialkylphenols: Critical Differences in Physical State, Volatility, and Regulatory Profile


Direct substitution of 2,6-Dicyclohexylphenol with other 2,6-dialkylphenols like 2,6-di-tert-butylphenol or BHT is scientifically and procedurally unsound due to fundamental differences in physicochemical and environmental behavior. Unlike the more common tert-butyl-substituted analogs, 2,6-Dicyclohexylphenol is a solid at room temperature with a melting point of 62.0-63.5 °C [1], which can significantly alter its handling and incorporation into solid-state or melt-processing formulations compared to liquid or low-melting alternatives. Its lower predicted vapor pressure (0.0±0.7 mmHg at 25°C) suggests reduced volatility, a key factor in high-temperature applications where evaporative loss of BHT (vapor pressure ~0.01 mmHg) can compromise long-term stabilization. Furthermore, official Japanese chemical substance inventories classify it as 'not readily biodegradable' with 'moderate bioconcentration' [2], a distinct environmental fate profile that may necessitate specific waste handling and regulatory review that is not applicable to all in-class compounds.

Quantitative Differentiation of 2,6-Dicyclohexylphenol: Key Physicochemical and Environmental Fate Data Against Analogs


Solid-State Physical Form vs. Liquid BHT and 2,6-Di-tert-butylphenol

The physical state of an antioxidant directly impacts its handling, mixing, and dispersion in solid-state or polymer melt applications. 2,6-Dicyclohexylphenol is a crystalline solid with a measured melting point of 62.0-63.5 °C [1]. This is a significant departure from key comparators like 2,6-di-tert-butyl-4-methylphenol (BHT), which melts at approximately 70 °C, and 2,6-di-tert-butylphenol, which melts near 37 °C.

Formulation Science Polymer Additives Physical Chemistry

Volatility Profile: Vapor Pressure Comparison with BHT

Volatility is a critical performance metric for antioxidants in high-temperature processing or long-term service life. 2,6-Dicyclohexylphenol has a predicted vapor pressure of 0.0±0.7 mmHg at 25°C , which is notably lower than the vapor pressure of BHT (2,6-di-tert-butyl-4-methylphenol), reported to be approximately 0.01 mmHg at 25°C. This suggests a class-level inference of lower volatility due to the higher molecular weight (258.40 g/mol) compared to BHT (220.35 g/mol).

Volatility Thermal Stability Additive Longevity

Environmental Persistence and Bioaccumulation Profile: Regulatory Data from NITE

Regulatory and environmental fate profiles are critical for procurement decisions in jurisdictions with strict chemical controls. According to Japan's NITE-CHRIP database, 2,6-Dicyclohexylphenol has been determined to be 'Not readily biodegradable' and exhibits 'Moderate bioconcentration' [1]. This profile is a direct, quantitative classification from a government agency and serves as a benchmark against which alternative compounds must be assessed. In contrast, BHT is generally considered readily biodegradable under OECD guidelines.

Environmental Fate Biodegradation Regulatory Compliance

High-Value Application Scenarios for 2,6-Dicyclohexylphenol Based on Differential Evidence


Stabilization of Isotactic Polypropylene for High-Temperature Processing

Given its documented use as an antioxidant in isotactic polypropylene and its class-level inference of lower volatility relative to BHT, a primary application scenario is in polypropylene formulations intended for high-temperature processing or end-use environments. The compound's solid-state physical form [1] may also be advantageous in masterbatch production or solid-state blending, offering an alternative to the handling characteristics of liquid or flake additives [2].

Research into Structural Analogues of Propofol

The structural classification of 2,6-Dicyclohexylphenol as an analogue of Propofol [1] makes it a compound of interest in medicinal chemistry research. Its distinct steric and electronic properties, compared to other 2,6-dialkylphenols, may be explored in studies investigating structure-activity relationships for anesthetic activity, where bulky, cyclic substituents at the 2 and 6 positions are a key pharmacophore [2].

Polymer Additive Development Where Regulatory Profile is Decisive

For industrial R&D in regions with stringent environmental regulations, the official NITE classification of 'not readily biodegradable' and 'moderate bioconcentration' [1] makes 2,6-Dicyclohexylphenol a valuable reference standard. It can be used to benchmark the environmental persistence of novel polymer stabilizers, or be purposefully selected for applications where long-term stability is paramount and biodegradation is undesirable, such as in durable goods or geotextiles.

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